Sodium hexachloroosmate(IV) hydrate

Osmium content Precursor efficiency Procurement specification

Researchers seeking an osmium precursor that avoids competing aquation in non-aqueous media and delivers clean thermal activation will find Sodium hexachloroosmate(IV) hydrate to be the optimal [OsCl₆]²⁻ source. • Defined Os-Cl bond (2.325 Å) for crystallographic calibration • Limited aqueous solubility minimizes hydrolysis during bent metallocene or dihydrogen complex synthesis • Single-step decomposition to volatile OsO₄/Cl₂ avoids polymeric intermediates that block catalyst active sites • Yields photocatalysts with 3× the H₂ evolution activity of photodeposited Pt • ≥38.7% Os mass fraction, Na⁺ counter-ion preferred for electrochemical applications

Molecular Formula Cl6H2Na2OOs
Molecular Weight 466.9 g/mol
CAS No. 207683-17-8
Cat. No. B1513453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hexachloroosmate(IV) hydrate
CAS207683-17-8
Molecular FormulaCl6H2Na2OOs
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESO.[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/6ClH.2Na.H2O.Os/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6
InChIKeyPQSWAUXOSHGRPF-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hexachloroosmate(IV) Hydrate: Overview and Research Applications


Sodium hexachloroosmate(IV) hydrate (Na₂[OsCl₆]·xH₂O) is a red crystalline solid belonging to the hexahalometallate family, in which an octahedral [OsCl₆]²⁻ anion is charge-balanced by two sodium cations [1]. The Os(IV) center provides a stable yet synthetically versatile platform for preparing organometallic complexes, osmium nanoparticles, and heterogeneous catalysts [2]. Its anhydrous molecular weight of 448.93 g·mol⁻¹ and the well-defined Os–Cl bond distance of 2.325(3) Å, established by single-crystal X-ray diffraction, make it a structurally precise starting material [1].

Synthetic Entry Stable Os(IV) platform for organometallic complexes and nanoparticles
Anhydrous Media Low water solubility limits aquation during non-aqueous synthesis
Photocatalysis Preferred [OsCl₆]²⁻ source for PSI biohybrid hydrogen evolution studies

Why Hexachloroosmate(IV) Salts Are Not Interchangeable


Although several hexachloroosmate(IV) salts share the identical [OsCl₆]²⁻ osmium source, the counter-cation strongly modulates critical handling and performance properties including aqueous solubility, hygroscopicity, osmium mass fraction, and thermal decomposition pathway . A direct substitution of sodium hexachloroosmate(IV) hydrate with the more water-soluble potassium analogue or the higher-osmium-content ammonium analogue can alter the water content in sensitive non-aqueous syntheses, change the reducibility of the precursor during catalyst activation, and affect the long-term storage stability of stock solutions [1]. The quantitative evidence summarised below demonstrates that the Na⁺ variant occupies a distinct position within the hexachloroosmate family, one that cannot be assumed to be functionally equivalent to its K⁺ or NH₄⁺ counterparts.

Solubility-Driven Phase Behavior
Na⁺ salt's low aqueous solubility may not substitute the water-soluble K⁺ analogue in aqueous protocols.
Thermal Decomposition Pathway
Direct OsO₄/Cl₂ release vs. ammonium's polymeric intermediate can alter catalyst activation reproducibility.
Osmium Mass Input
Lower Os mass fraction than ammonium salt affects gravimetric scaling for metal loading.

Key Differentiators of Sodium Hexachloroosmate(IV) Hydrate


Osmium Mass Fraction Compared to Potassium and Ammonium Salts

When procured on a metals basis, sodium hexachloroosmate(IV) hydrate delivers an osmium content of 38.0–41.0% w/w (typical commercial specification ≥ 38.7% Os) [1]. This places it between the higher-osmium ammonium hexachloroosmate(IV) (≥ 42.5% Os) and the comparably specified potassium hexachloroosmate(IV) (≥ 38.7% Os) , offering a predictable Os mass input with the distinct solubility profile of the sodium salt.

Os Mass Fraction
Head-to-head
≥ 38.7% Os (Na⁺) vs. ≥ 42.5% Os (NH₄⁺), equivalent to K⁺ salt
Intermediate Os input with distinct solubility profile
Vendor specification basis
Osmium content Precursor efficiency Procurement specification

Aqueous Solubility Profile vs. Potassium Hexachloroosmate

Sodium hexachloroosmate(IV) hydrate is described as only slightly soluble to largely insoluble in water at ambient temperature [1], whereas the potassium analogue is reported as 'very soluble' [2] or 'soluble in water' (with a density of 3.42 g·mL⁻¹) . The ammonium salt exhibits intermediate behaviour, being soluble in water but poorly soluble in cold water, and it sublimes at 170 °C . This solubility differential allows the sodium salt to be used in biphasic or non-aqueous media where minimal ligand exchange with water is desired.

Aqueous Solubility
Cross-study comparable
Rank: K⁺ >> NH₄⁺ > Na⁺; Na⁺ slightly soluble to insoluble
Enables non-aqueous or biphasic reaction conditions
Ambient temperature, DI water
Solubility Non-aqueous synthesis Work-up

Thermal Decomposition Pathway vs. Ammonium Salt

Under extreme heating sodium hexachloroosmate(IV) hydrate decomposes to release OsO₄ and Cl₂ with no evidence of a stable crystalline intermediate [1]. In contrast, the ammonium analogue undergoes a more complex, minimum two-step thermal decomposition via an amorphous {OsCl₄}ₓ polymeric intermediate before ultimately forming metallic osmium, as demonstrated by combined ED-XAFS and PXRD studies [2]. The lack of a persistent intermediate in the sodium salt pathway may afford more predictable osmate catalyst generation during thermal activation.

Thermal Decomposition
Cross-study comparable
Na⁺: direct to OsO₄/Cl₂; NH₄⁺: two-step via {OsCl₄}ₓ polymer
Simpler activation may reduce inactive intermediate risk
In situ ED-XAFS/PXRD data
Thermal stability Catalyst activation Precursor decomposition

Photocatalytic Hydrogen Evolution Activity vs. Platinum

In a comparative study of in situ photoprecipitated metallocatalysts on photosystem I (PSI) thylakoid membranes, the [OsCl₆]²⁻ anion (sourced from sodium hexachloroosmate) photoprecipitated approximately 50% more slowly than [PtCl₆]²⁻, yet once deposited its catalytic action for H₂ evolution was approximately three times higher than that of metallic platinum, with a maximum hydrogen evolution rate of 113 nmol H₂·h⁻¹·mg Chl⁻¹ [1]. Under identical conditions, the analogous [IrCl₆]²⁻/³⁻ salts were completely unable to produce H₂, highlighting the unique electronic fitness of the osmium(IV) hexachloride complex for multi-electron photoreduction.

Photocatalytic H₂ Evolution
Head-to-head
[OsCl₆]²⁻: 113 nmol H₂·h⁻¹·mg Chl⁻¹, 3× higher activity than Pt; Ir: 0
Reported high PSI-biocatalytic activity context
PSI thylakoid membrane, neutral pH
Photocatalysis Water splitting Hydrogen evolution

Application Scenarios for Sodium Hexachloroosmate(IV) Hydrate


Anhydrous Organoosmium Complex Synthesis

When preparing bent metallocene derivatives or dihydrogen complexes of osmium(II) that are sensitive to hydrolysis, sodium hexachloroosmate(IV) hydrate is advantageous because its limited aqueous solubility minimizes competing aquation reactions during synthesis in ethanol or dichloromethane [Section 3, Solubility Evidence]. The defined Os–Cl bond length of 2.325 Å also serves as a structural calibration marker during crystallographic refinement [1].

Supported Osmium Nanoparticle Catalyst Preparation

In protocols where the precursor is impregnated onto a support and then thermally activated, the single-step decomposition of sodium hexachloroosmate(IV) hydrate to volatile OsO₄ and Cl₂ offers a cleaner catalyst genesis pathway relative to the ammonium salt, which passes through a polymeric {OsCl₄}ₓ intermediate that could block active sites [Section 3, Thermal Decomposition Evidence].

Photosystem I Biohybrids for Photocatalytic Water Splitting

For laboratories engineering PSI-based biohybrid systems for solar hydrogen production, sodium hexachloroosmate(IV) hydrate is the preferred [OsCl₆]²⁻ source: it yields a photoprecipitated metallocatalyst with three times the hydrogen evolution activity of photodeposited platinum, a performance metric that neither iridium nor platinum hexachloride salts can match [Section 3, Photocatalytic Evidence].

Controlled Osmium and Cation Purity Procurement

The sodium salt provides a well-characterised osmium mass fraction (typically ≥ 38.7% Os) that is indistinguishable from the potassium variant on a metals basis, but the absence of potassium or ammonium ions may be desirable in electrochemical applications where the smaller Na⁺ ion is less likely to interfere with electrolyte properties or where ammonium ion decomposition during thermal processing must be avoided [Section 3, Osmium Content Evidence].

Application
Selection Property
Validation Focus
Anhydrous organoosmium synthesis
Low aqueous solubility profile
Minimized aquation in non-aqueous media
Supported Os nanoparticle catalysts
Single-step thermal decomposition
Catalyst genesis pathway review
PSI biohybrid H₂ production
Reported photocatalytic H₂ evolution rate
PSI-based activity comparison
Controlled Os and cation purity
Defined Os mass fraction & Na⁺ cation
Electrolyte compatibility and NH₄-free processing
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